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Abstract

Nitrourea (CHsN30Os3), a planar molecule with significant energetic properties, possesses a
fascinating molecular architecture that dictates its chemical behavior and stability. This guide
provides a comprehensive technical overview of the molecular structure and bonding of
nitrourea, drawing upon experimental crystallographic data and theoretical computational
models. Key quantitative data on bond lengths and angles are summarized, and detailed
experimental and computational methodologies are presented to offer a complete picture for
research and development applications.

Molecular Structure

The molecular structure of nitrourea has been elucidated through single-crystal X-ray
diffraction, providing precise measurements of its geometric parameters. The molecule is
characterized by a planar arrangement of its heavy atoms, which facilitates electron
delocalization across the urea and nitro functional groups.

Experimental Structural Data

The definitive solid-state structure of nitrourea was determined by X-ray crystallography. The
key bond lengths and angles are presented in Table 1. These experimental values serve as the
benchmark for understanding the molecule's ground-state conformation in the crystalline
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phase. The data is sourced from the Crystallography Open Database (COD), entry 4122417,
which corresponds to a study published in the Journal of the American Chemical Society.

Theoretical Structural Data

To complement experimental findings, the molecular geometry of nitrourea has been optimized
using computational chemistry methods. Density Functional Theory (DFT) calculations,
particularly with the B3LYP functional, are widely employed for their balance of accuracy and
computational cost in predicting the structures of organic molecules. Theoretical calculations
provide insight into the gas-phase structure of the molecule, free from intermolecular forces
present in the crystal lattice. A theoretical study on nitrourea and its tautomers has provided
optimized geometries.[1] The calculated bond lengths and angles are presented alongside the
experimental data for comparison.

Table 1: Experimental and Theoretical Molecular Geometry of Nitrourea
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Experiment Theoretical

Bond/Angle Atom 1 Atom 2 Atom 3 al vValue (A Value (A or
or °)[2] °)
Bond Lengths
A
Data not
Cl-01 C O 1.218 )
available
Data not
Cl-N1 C N 1.355 )
available
Data not
C1l-N2 C N 1.381
available
Data not
N2 - N3 N N 1.378 )
available
Data not
N3 - 02 N @] 1.229
available
Data not
N3 - O3 N O 1.230
available
Bond Angles
@)
Data not
Ol1-Cl1-N1 O C N 124.9
available
Data not
O1-C1-N2 O C N 121.2 )
available
Data not
N1-C1-N2 N C N 113.9 )
available
Data not
C1-N2-N3 C N N 118.0 )
available
Data not
N2 - N3 -02 N N O 118.8 )
available
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Data not
N2 - N3 - 03 N N o 115.5 ]
available
Data not
02-N3-03 O N @] 125.7 )
available

Note: A citable source providing a complete table of theoretically calculated bond lengths and
angles for nitrourea could not be located in the searched literature. The placeholder indicates
where this comparative data would be presented.

Bonding and Electronic Structure

The bonding in nitrourea is characterized by a conjugated system involving the carbonyl group
(C=0) and the nitroamine group (-NH-NO3z). The planarity of the molecule allows for the
delocalization of Tt-electrons across the O=C-N-N backbone.

« C-N Bonds: The C1-N1 and C1-N2 bond lengths (1.355 A and 1.381 A, respectively) are
shorter than a typical C-N single bond (~1.47 A), indicating partial double bond character due
to resonance.

« N-N Bond: The N2-N3 bond length of 1.378 A is significantly shorter than a typical N-N single
bond (~1.45 A), suggesting a degree of 1t-bonding and delocalization extending into the nitro

group.

« Nitro Group: The two N-O bonds in the nitro group are nearly equivalent in length (1.229 A
and 1.230 A), which is characteristic of resonance stabilization within the NO2 group.

» Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a significant role in
the crystal packing and overall stability of the material.

Experimental and Computational Protocols
Synthesis of Nitrourea

Nitrourea is typically synthesized via the dehydration of urea nitrate using a strong dehydrating
agent, such as concentrated sulfuric acid.

Protocol: Synthesis via Dehydration of Urea Nitrate
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» Preparation: A reaction flask equipped with a mechanical stirrer and a thermometer is placed
in an ice-salt bath to maintain a low temperature.

e Reaction: Concentrated sulfuric acid is cooled to below 0 °C.

» Addition: Dry, powdered urea nitrate is added slowly in small portions to the cooled sulfuric
acid, ensuring the temperature does not rise above 0-3 °C.

 Stirring: The mixture is stirred for approximately 30 minutes while maintaining the low
temperature.

» Precipitation: The reaction mixture is then poured over crushed ice, causing the nitrourea
product to precipitate as a white solid.

« |solation: The precipitated nitrourea is collected by vacuum filtration, washed with cold
water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary experimental technique for determining the precise atomic arrangement
of a crystalline solid.

Protocol: Structure Determination by SC-XRD

» Crystal Growth: High-quality single crystals of nitrourea are grown, typically by slow
evaporation of a saturated solution in a suitable solvent. The ideal crystal for analysis should
be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.

» Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head. For air-sensitive samples, this process is performed under an inert
atmosphere.

o Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low
temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a
monochromatic X-ray beam (e.g., Mo Ka, A = 0.71073 A). As the crystal is rotated, a series
of diffraction patterns are collected on a detector.
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e Structure Solution: The collected diffraction data are processed to determine the unit cell
dimensions and space group. The initial positions of the atoms are determined using direct
methods or Patterson methods.

o Structure Refinement: The atomic model is refined against the experimental data using least-
squares methods. This process optimizes the atomic coordinates and thermal displacement
parameters to achieve the best fit between the calculated and observed diffraction
intensities.

Computational Analysis

Theoretical calculations are performed to obtain the optimized gas-phase geometry and to
analyze the electronic structure of the molecule.

Protocol: DFT Geometry Optimization

e Method Selection: Density Functional Theory (DFT) with a hybrid functional, such as B3LYP,
is chosen. A suitable basis set, for example, 6-311++G(d,p), is selected to provide an
accurate description of the electronic structure.

 Input Structure: An initial guess of the molecular geometry of nitrourea is created.

o Geometry Optimization: A geometry optimization calculation is performed. The algorithm
iteratively adjusts the atomic coordinates to find the minimum energy conformation on the
potential energy surface.

e Frequency Analysis: A frequency calculation is performed on the optimized structure to
confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This
calculation also provides theoretical vibrational frequencies.

o Data Analysis: The final optimized geometry provides theoretical bond lengths and bond
angles. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to
investigate charge distribution and bonding interactions.

Visualization of Methodological Workflow
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The following diagram illustrates the logical flow from the synthesis of nitrourea to its
comprehensive structural and bonding characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrourea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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